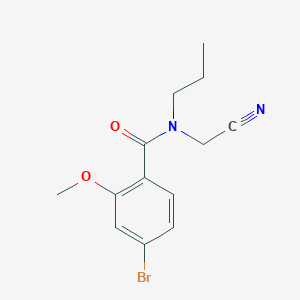
1-chloro-7-methoxy-4-nitro-10H-acridin-9-one
Overview
Description
1-chloro-7-methoxy-4-nitro-10H-acridin-9-one is a useful research compound. Its molecular formula is C14H9ClN2O4 and its molecular weight is 304.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Probing Nucleic Acids
1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one and its derivatives have been studied for their interaction with nucleic acids. Acridine spin labels, including those with chloro and methoxy substituents, have been synthesized and their interactions with nucleic acids like DNA and RNA analyzed using electron spin resonance (ESR). These studies suggest these compounds are suitable noncovalent probes for nucleic acids, highlighting their potential in studying the structure and dynamics of genetic material (Sinha et al., 1975); (Sinha et al., 1976).
RNA Hydrolysis and Activation
Research has shown that conjugates of 9-amino-2-methoxy-6-nitroacridine can selectively activate and hydrolyze RNA. This ability is enhanced when these acridines are more acidic, suggesting their potential as acid catalysts in RNA hydrolysis. Such applications are significant for understanding RNA function and potentially for therapeutic purposes (Kuzuya et al., 2002).
Synthesis of Novel Heterocyclic Compounds
The this compound and its analogs have been utilized in the synthesis of various novel heterocyclic compounds. These include 1,4-diazepino[5,6,7-kl]acridines and 7H-pyrano[2,3,4-kl]acridin-2(3H)-ones, expanding the repertoire of acridine-based molecules with potential pharmacological properties (Cholody et al., 1992); (Gorelik et al., 2006).
Antiproliferative Properties
Studies have investigated the antiproliferative properties of 9-chloro and 9-amino-2-methoxyacridines against Leishmania infantum, suggesting their potential as antiparasitic agents. These studies contribute to understanding the biochemical pathways targeted by acridine derivatives and their role in DNA metabolism, indicating their potential in antiparasitic drug development (Di Giorgio et al., 2003).
Properties
IUPAC Name |
1-chloro-7-methoxy-4-nitro-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4/c1-21-7-2-4-10-8(6-7)14(18)12-9(15)3-5-11(17(19)20)13(12)16-10/h2-6H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQQKUISNKRKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,2,3]Thiadiazol-5-yl-acetic acid](/img/structure/B2405062.png)
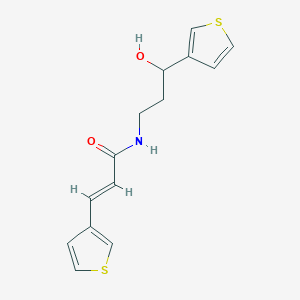
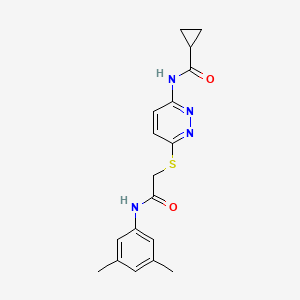

![N-(2,6-dichlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide](/img/structure/B2405071.png)
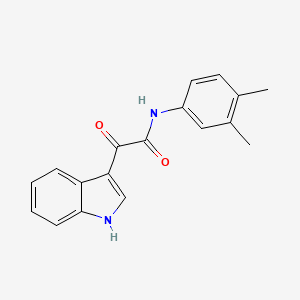

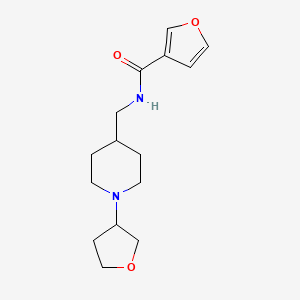
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2405077.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2405078.png)


